Dibenzylmalonic acid
Description
Dibenzylmalonic acid (C₁₇H₁₆O₄) is a dicarboxylic acid derivative featuring two benzyl groups attached to the central malonic acid core. This compound serves as a critical intermediate in organic synthesis, particularly in constructing polycyclic aromatic systems such as the benzo[b]fluorene skeleton . Its utility arises from the reactivity of the malonic acid moiety and the steric/electronic effects imparted by the benzyl substituents. This compound is synthesized via established protocols, often involving condensation reactions or adaptations of Friedel-Crafts methodologies .
Properties
IUPAC Name |
2,2-dibenzylpropanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c18-15(19)17(16(20)21,11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZJTDBKDUARSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC2=CC=CC=C2)(C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibenzylmalonic acid can be synthesized through the alkylation of malonic acid derivatives. One common method involves the reaction of diethyl malonate with benzyl chloride in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic substitution with benzyl chloride to form this compound.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Dibenzylmalonic acid undergoes various chemical reactions, including:
Decarboxylation: Heating this compound can lead to the loss of carbon dioxide, forming benzylphenylacetic acid.
Esterification: Reaction with alcohols in the presence of an acid catalyst can form esters.
Oxidation: Oxidizing agents can convert this compound to benzylphenylmalonic acid derivatives.
Common Reagents and Conditions:
Decarboxylation: Typically requires heating to temperatures around 150-200°C.
Esterification: Uses alcohols and acid catalysts such as sulfuric acid or hydrochloric acid.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Major Products Formed:
Decarboxylation: Benzylphenylacetic acid.
Esterification: this compound esters.
Oxidation: Benzylphenylmalonic acid derivatives.
Scientific Research Applications
Medicinal Chemistry
Dibenzylmalonic acid and its derivatives have shown potential in medicinal applications due to their biological activities. Notably, they have been investigated for their anti-inflammatory and analgesic properties.
- Anti-inflammatory Properties : Research indicates that this compound derivatives can inhibit inflammatory pathways. For instance, studies have demonstrated that certain derivatives exhibit significant inhibition of secretory phospholipase A2, an enzyme involved in inflammation . This suggests potential therapeutic uses in treating inflammatory diseases.
- Antibacterial Activity : Some derivatives of this compound have been tested for antibacterial properties. A study found that this compound exhibited activity against various bacterial strains, including Escherichia coli, indicating its potential as an antibacterial agent .
Organic Synthesis
This compound serves as a key intermediate in organic synthesis, particularly in the production of complex molecules.
- Synthesis of Benzyl Compounds : It is utilized in the synthesis of various benzyl derivatives through reactions such as alkylation and condensation. For example, this compound can be converted into dibenzalacetone, which has been synthesized using sonochemistry techniques . This method not only enhances yield but also reduces reaction time.
- Building Block for Pharmaceuticals : Its structure allows for the modification and development of new pharmaceutical compounds. The ability to introduce different functional groups makes it a valuable building block in drug design.
Materials Science
In materials science, this compound is explored for its potential use in developing new materials with desirable properties.
- Polymer Chemistry : this compound can be used as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for applications in coatings and composites.
- Nanomaterials : Research is ongoing into the use of this compound in the synthesis of nanomaterials. Its ability to form stable complexes with metals can lead to the development of nanocomposites with unique electrical and optical properties.
Case Study 1: Anti-inflammatory Activity
A study conducted on this compound derivatives revealed significant anti-inflammatory effects in vivo. The compounds were tested on animal models of arthritis and showed reduced inflammation markers compared to controls . This highlights their potential as therapeutic agents for chronic inflammatory conditions.
Case Study 2: Antibacterial Efficacy
In another research effort, this compound was evaluated for its antibacterial activity against E. coli. The results indicated that at specific concentrations (15% solution), it exhibited comparable efficacy to conventional antibiotics like amoxicillin . This finding supports further exploration into its use as an alternative antibacterial agent.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of dibenzylmalonic acid depends on the specific reactions it undergoes. For example, in decarboxylation reactions, the compound loses a carbon dioxide molecule, resulting in the formation of a carbanion intermediate. This intermediate can then undergo further reactions to form various products. The molecular targets and pathways involved in these reactions are determined by the specific conditions and reagents used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Reactivity Differences
Dibenzylmalonic acid is distinguished from other malonic acid derivatives by its substitution pattern. Key comparisons include:
- The benzyl groups stabilize intermediates during cyclization, whereas dimethylmalonic acid primarily undergoes decarboxylation to ketenes .
Decarboxylation Tendency :
Unlike 2-benzylmalonic acid, which retains its dicarboxylic structure during amide/ester synthesis, this compound is prone to partial decarboxylation under thermal or acidic conditions, forming benzyl-substituted ketenes or lactones .Steric Effects :
The bulkiness of the benzyl groups in this compound hinders electrophilic substitution reactions, making it less reactive in Friedel-Crafts alkylation compared to less-substituted analogs like dibutylmalonic acid .
Research Findings and Data
Reaction Yields and Conditions
- Zinc-Mediated Rearrangement: this compound derivatives yield 52% benzo[b]fluorenone under optimized conditions (Zn/Cu couple, benzene reflux), whereas analogous reactions with mono-benzyl derivatives fail to cyclize .
- Decarboxylation Studies: Heating this compound with tris(methoxyphenyl)bismuthanes results in [3+2] cycloaddition products (4-substituted butanolides) in 15–40% yields, a pathway absent in less-substituted malonic acids .
Spectroscopic Confirmation
NMR and IR analyses confirm the retention of the malonic acid core in this compound during early reaction stages, contrasting with dimethylmalonic acid, which rapidly loses CO₂ to form ketenes .
Biological Activity
Dibenzylmalonic acid (DBMA) is an organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of the biological activity of DBMA, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is a derivative of malonic acid, characterized by the presence of two benzyl groups attached to the malonic acid backbone. Its chemical formula is , and it is typically represented as follows:
Pharmacological Effects
This compound has been studied for various biological activities, including:
- Antioxidant Activity : DBMA exhibits significant antioxidant properties, which can help in reducing oxidative stress in cells. This activity is crucial for protecting cells from damage caused by free radicals.
- Anti-inflammatory Effects : Research indicates that DBMA can inhibit inflammatory pathways, potentially making it beneficial in treating inflammatory diseases.
- Antimicrobial Properties : Some studies have reported that DBMA possesses antimicrobial activity against certain pathogens, suggesting its potential use in treating infections.
The biological activities of this compound are believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : DBMA may inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the production of pro-inflammatory mediators.
- Scavenging Free Radicals : The compound's antioxidant properties allow it to neutralize free radicals, preventing cellular damage and promoting cellular health.
Table 1: Summary of Biological Activities of this compound
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Anti-inflammatory | Inhibition of COX/LOX | |
| Antimicrobial | Disruption of microbial membranes |
- Antioxidant Studies : A study demonstrated that DBMA effectively reduced oxidative stress markers in vitro, showing a dose-dependent response in cell cultures exposed to oxidative agents.
- Anti-inflammatory Research : Another investigation revealed that DBMA reduced the levels of inflammatory cytokines in a murine model of arthritis, indicating its potential as an anti-inflammatory agent.
- Antimicrobial Activity : In vitro tests showed that DBMA inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its usefulness as a natural antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
